Thieno[3,2-d]pyrimidin-4-amine
Description
Overview of Thienopyrimidine Scaffolds in Drug Discovery and Development
Thienopyrimidine scaffolds are a cornerstone in the development of new drugs, primarily owing to their diverse biological effects. These compounds have been investigated for their potential as anticancer, anti-infectious, anticonvulsant, and anti-diabetic agents, among others. Their multifarious nature stems from their ability to interact with various biological targets, including enzymes and receptors, often by mimicking the structure of naturally occurring purines.
The thienopyrimidine nucleus is considered a bioisostere of purine (B94841), the fundamental heterocyclic structure found in adenine (B156593) and guanine, which are essential building blocks of nucleic acids. This structural mimicry allows thienopyrimidine derivatives to act as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cells, such as cancer cells. The similarity also enables them to bind to the ATP-binding sites of various kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.
Furthermore, thienopyrimidines are structural analogs of quinazolines, another important class of heterocyclic compounds with a broad spectrum of biological activities. The replacement of the benzene (B151609) ring in quinazoline (B50416) with a thiophene (B33073) ring to form a thienopyrimidine can modulate the compound's physicochemical properties, such as solubility and bioavailability, and can lead to altered or improved pharmacological profiles. This strategy of "scaffold hopping," where one core structure is replaced by another with similar properties, is a common approach in drug design to discover novel and patentable chemical entities. Thieno[2,3-d]pyrimidin-4-one derivatives, for instance, are considered analogs of quinazoline alkaloids and have attracted significant interest for their anticancer properties. elsevierpure.com
The incorporation of a thiophene ring into a heterocyclic system often imparts favorable biological and physicochemical properties. Thiophene, a five-membered aromatic ring containing a sulfur atom, can engage in various non-covalent interactions with biological targets, including hydrogen bonding, van der Waals forces, and π-π stacking. The sulfur atom can also act as a hydrogen bond acceptor, further enhancing binding affinity.
The fusion of the thiophene ring to other heterocycles, as in the case of thienopyrimidines, creates a more rigid and planar molecular structure, which can be advantageous for fitting into the binding pockets of enzymes and receptors. Moreover, the thiophene ring is susceptible to various chemical modifications, allowing for the fine-tuning of the molecule's steric, electronic, and lipophilic properties to optimize its activity and selectivity. The isosteric replacement of a benzene ring with a thiophene ring is a widely used strategy in medicinal chemistry to improve a compound's pharmacological profile.
Historical Context of Thieno[3,2-d]pyrimidin-4-amine Research
Research into thienopyrimidine derivatives has a rich history, with early investigations focusing on their synthesis and fundamental chemical properties. The initial interest in these compounds was largely driven by their structural resemblance to purines, which suggested their potential as antimetabolites. Over the decades, the focus of research has shifted and expanded significantly, moving from basic synthesis to the exploration of their vast therapeutic potential.
Early synthetic methods often involved the cyclization of appropriately substituted aminothiophenes. A notable and efficient method for the synthesis of the thieno[3,2-d]pyrimidine (B1254671) core involves a multi-component reaction combining ketones, ethyl cyanoacetate, sulfur, and formamide. smolecule.com More traditional routes have also been employed, which typically involve multiple steps, including Knoevenagel condensation followed by cyclization reactions. smolecule.com
The exploration of the biological activities of this compound derivatives began to gain momentum as researchers recognized their potential to interact with a variety of biological targets. This led to the design and synthesis of numerous derivatives with modifications at various positions of the thienopyrimidine scaffold, aiming to enhance potency and selectivity for specific therapeutic applications. This ongoing research has solidified the importance of the thieno[3,2-d]pyrimidine scaffold in modern medicinal chemistry.
Therapeutic Potential and Research Trajectory of this compound Derivatives
The therapeutic potential of this compound derivatives is vast and continues to be an active area of research. researchgate.net Derivatives of this scaffold have shown promise in a multitude of therapeutic areas, including oncology, infectious diseases, and neurological disorders. The research trajectory for these compounds is focused on the development of highly selective and potent agents with improved pharmacokinetic and safety profiles.
In the realm of oncology, thieno[3,2-d]pyrimidine derivatives have been extensively investigated as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. For instance, certain derivatives have been identified as potent inhibitors of Ser/Thr kinases, such as CDK5/p25, CK1δ/ɛ, GSK3α/β, DYRK1A, and CLK1. nih.gov Others have been developed as inhibitors of phosphoinositide 3-kinases (PI3Ks), which are key components of a signaling pathway that is frequently dysregulated in cancer. acs.org The table below summarizes the anticancer activity of selected Thieno[3,2-d]pyrimidine derivatives.
| Compound/Derivative | Target/Cell Line | Activity (IC50) |
| N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines | CK1 and CLK1 kinases | Potent inhibitors |
| Thieno[3,2-d]pyrimidin-4(3H)-one derivatives | PDK1 | Low micromolar inhibitory activity |
| Compound 10b | PI3Kδ / BRD4-BD1 | 112 ± 8 nM / 19 ± 1 nM |
Beyond cancer, this compound derivatives have demonstrated significant potential as anti-infective agents. For example, they have been investigated as inhibitors of cytochrome bd oxidase in Mycobacterium tuberculosis, the causative agent of tuberculosis. One derivative, N-(4-(tert-butyl)phenethyl)this compound, was found to be the most active in this regard, with ATP IC50 values ranging from 6 to 18 μM against various mycobacterial strains. nih.gov Research has also explored their efficacy against Helicobacter pylori, with some derivatives targeting the respiratory complex I of the bacterium. nih.govuthsc.edu
The versatility of the thieno[3,2-d]pyrimidine scaffold is further highlighted by its exploration in other therapeutic areas. For instance, derivatives have been designed as inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an enzyme implicated in osteoporosis. nih.gov Additionally, certain thieno[3,2-d]pyrimidine-6-carboxamides have been discovered as potent inhibitors of sirtuins (SIRT1, SIRT2, and SIRT3), a class of enzymes involved in various cellular processes, including aging and metabolism. acs.org The table below presents the activity of selected Thieno[3,2-d]pyrimidine derivatives in other therapeutic areas.
| Compound/Derivative | Target/Indication | Activity (IC50) |
| N-(4-(tert-butyl)phenethyl)this compound | Mycobacterium tuberculosis cytochrome bd oxidase | 6-18 μM (ATP IC50) |
| Thieno[3,2-d]pyrimidine-6-carboxamides | SIRT1, SIRT2, SIRT3 | Low nanomolar inhibitors |
| N-benzyl-N-methyl-7-phenylthis compound | h-NTPdase1 | 0.62±0.02 μM |
| Compound 4d | h-NTPdase2 | 0.33±0.09 μM |
| Compound 4c | h-NTPdase3 | 0.13±0.06 μM |
| Compound 3b | h-NTPdase8 | 0.32±0.10 μM |
The ongoing research on this compound and its derivatives continues to uncover new biological activities and therapeutic applications, underscoring the enduring importance of this scaffold in the quest for novel and effective medicines.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
thieno[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c7-6-5-4(1-2-10-5)8-3-9-6/h1-3H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZMFTNGJPBSBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467695 | |
| Record name | thieno[3,2-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16285-74-8 | |
| Record name | thieno[3,2-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | thieno[3,2-d]pyrimidin-4-amine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Thieno 3,2 D Pyrimidin 4 Amine Derivatives
Strategies for Annulation of Pyrimidine (B1678525) Nucleus onto Thiophene (B33073) Ring
A prevalent and effective method for constructing the thieno[3,2-d]pyrimidine (B1254671) scaffold involves building the pyrimidine ring onto a thiophene precursor. longdom.orgnaturalspublishing.com This approach often utilizes thiophene derivatives with strategically placed functional groups that can react with a one-carbon fragment to form the new heterocyclic ring. longdom.orgnaturalspublishing.com
Cyclization of 3-Aminothiophene-2-carboxylate Derivatives
A cornerstone of this strategy is the use of 3-aminothiophene-2-carboxylate derivatives. researchgate.nettandfonline.com These compounds possess vicinal amino and ester groups, which are ideal for cyclization reactions to form the pyrimidine ring. longdom.orgresearchgate.net The general approach involves the reaction of the aminothiophene with a reagent that can provide the necessary carbon atom to close the ring.
Various reagents can serve as the one-carbon source for the cyclization of 3-aminothiophene-2-carboxylate derivatives to yield thieno[3,2-d]pyrimidin-4-ones. researchgate.net Common and effective one-carbon source reagents include formic acid, triethyl orthoformate, and dimethylformamide-dimethyl acetal (B89532) (DMF-DMA). researchgate.net For instance, reacting 2-amino-3-cyanothiophene derivatives with formic acid can lead to the formation of 2- and 3-unsubstituted thieno[2,3-d]pyrimidin-4-ones. nih.gov In this reaction, the cyano group is first converted to a primary amide, which then undergoes cyclization in the presence of formic acid. nih.gov
A versatile, one-pot multistep cascade reaction has been developed for the synthesis of various thieno[3,2-d]pyrimidine derivatives. nih.gov This solvent-free method involves the treatment of substituted alkyl 3-(1H-tetrazol-1-yl)thiophene-2-carboxylates with aliphatic amines, leading to high yields of the desired products. nih.govacs.org The reaction is believed to proceed through the formation of a guanidine (B92328) moiety, which then undergoes rapid annulation to form the pyrimidine ring. acs.org
Condensation Reactions
Condensation reactions are a key method for the synthesis of thieno[3,2-d]pyrimidin-4-ones. One approach involves the one-step condensation of 3-amino(benzo)thiophene carboxylate with chloroformamidine (B3279071) hydrochloride to produce 2-aminothieno[3,2-d]pyrimidin-4-ones. researchgate.net Another example is the reaction of ethyl 3-aminothiophene-2-carboxylate with urea (B33335) under neat conditions at high temperatures, followed by treatment with sodium hydroxide (B78521) and acidification, to yield thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. researchgate.net
Gewald Reaction in Thienopyrimidine Synthesis
The Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes, which are crucial precursors for thienopyrimidines. nih.govarkat-usa.org This reaction involves a one-pot cyclocondensation of a ketone or aldehyde with an activated nitrile and elemental sulfur. nih.gov While often associated with the synthesis of the isomeric thieno[2,3-d]pyrimidines, the principles of the Gewald reaction can be applied to generate suitably substituted thiophenes that can then undergo cyclization to form thieno[3,2-d]pyrimidines. arkat-usa.orgtandfonline.comsci-hub.se For example, a stepwise Gewald synthesis can be performed starting from a symmetric ketone, leading to a 2-aminothiophene-3-carbonitrile (B183302) or a methyl 2-aminothiophene-3-carboxylate, which can then be annulated to form the pyrimidine ring. arkat-usa.org
Strategies for Annulation of Thiophene Nucleus onto Pyrimidine Ring
An alternative synthetic route involves the construction of the thiophene ring onto a pre-existing pyrimidine molecule. longdom.orgnaturalspublishing.com One such method is the Thorpe-Ziegler cyclization. nih.gov This reaction can be used to form the thieno-fused ring from pyrimidine derivatives that bear a mercaptocarbonitrile group. nih.gov For instance, a six-membered ring with this functionality can undergo cyclization in basic conditions to yield a thienopyrimidin-4-one. nih.gov
Microwave-Assisted Synthesis Approaches
Microwave irradiation has emerged as a valuable technique for accelerating the synthesis of thieno[3,2-d]pyrimidine derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.netjst.go.jporientjchem.org
Microwave-assisted synthesis has been successfully applied to various steps in the formation of thieno[3,2-d]pyrimidines. For example, efficient microwave-assisted processes have been used to synthesize a range of novel N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives. nih.gov In one procedure, a mixture of an N,N-dimethylacetimidamide derivative, p-anisidine, and aluminum chloride in a solvent mixture was heated under microwave irradiation to produce the desired thieno[3,2-d]pyrimidin-4-amines. nih.gov
Another application of microwave assistance is in the synthesis of 3-aminobenzo[b]thiophenes, which are key intermediates. Microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine (B128534) in DMSO provides rapid access to these scaffolds, which can then be further elaborated into benzo longdom.orgresearchgate.netthieno[3,2-d]pyrimidin-4-one inhibitors. rsc.org
The Gewald reaction can also be performed under microwave conditions to provide thiophene intermediates in good yields, which are then cyclized to form the thieno[2,3-d]pyrimidine (B153573) core. nih.gov
Below is a table summarizing some microwave-assisted synthesis approaches for thieno[3,2-d]pyrimidine derivatives:
| Starting Materials | Reagents & Conditions | Product | Reference |
| (E)-N′-(2-cyanobenzo[b]thiophen-3-yl)-N,N-dimethylacetimidamide, N-methyl-p-anisidine | AlCl₃, NMP, 200°C, 2 h, microwave irradiation | Thiophenic analogue of MPC-6827 | nih.gov |
| 4-(4-(methylamino), thieno[3,2-d]pyrimidin-2-yl)benzohydrazide | Microwave irradiation | Four different thieno(3,2-d) pyrimidine amino derivatives | researchgate.net |
| 2-substituted-4-chloro-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidines, 1-amino-propanol | Basic conditions, microwave irradiation | 2-substituted-4-[3-hydroxy(propyl-1-amino)]5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidines | jst.go.jp |
| 2-halobenzonitriles, methyl thioglycolate | Triethylamine, DMSO, 130°C, microwave irradiation | 3-aminobenzo[b]thiophenes | rsc.org |
| Bromo-aryl carboxylate | Nine-step synthesis including a Gewald reaction under microwave conditions | 6-substituted thieno[2,3-d]pyrimidine compounds | nih.gov |
Advantages in Reaction Time and Yield
Modern synthetic methods prioritize efficiency, seeking to maximize product yield while minimizing reaction time and simplifying purification processes. Several advanced approaches have been successfully applied to the synthesis of thienopyrimidine derivatives.
Microwave-assisted organic synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields. scielo.br For instance, the synthesis of an intermediate for thieno[2,3-d]pyrimidine-4-amine derivatives was achieved in 95% yield using microwave irradiation, a method noted for its short reaction duration and simple post-treatment. scielo.br Another microwave-assisted procedure for preparing N,N-dimethylacetimidamides, precursors to the target scaffold, required only 2-5 minutes of irradiation, affording good yields of 61-83%. nih.gov
Beyond microwave chemistry, other protocols offer significant advantages. A notable example is the nucleophilic aromatic substitution on 4-chlorothieno[3,2-d]pyrimidine (B95853), which, when conducted in PEG400 at 120 °C, reached completion in just 5 minutes, providing excellent yields ranging from 73% to 99%. nih.gov Furthermore, catalytic four-component reactions have been developed that produce thieno[2,3-d]pyrimidin-4(3H)-ones in up to 98% yield. nih.gov These reactions are characterized by their step economy and a simple filtration-based purification, highlighting a greener synthetic approach. nih.govscispace.com
| Method | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | DMF-DMA | Short | 95% | scielo.br |
| Microwave-Assisted Synthesis | DMA-DMA, 110-115 °C | 2-5 min | 61-83% | nih.gov |
| Nucleophilic Aromatic Substitution | PEG400, 120 °C | 5 min | 73-99% | nih.gov |
| Four-Component Catalytic Reaction | L-proline/Et2NH, 170 °C | 6 h | up to 98% | nih.gov |
Sequential Reactions for Diversification
A powerful strategy for generating libraries of structurally diverse compounds involves the use of sequential reactions, where a common intermediate is subjected to a series of different coupling reactions. This approach has been effectively used for the diversification of the thieno[3,2-d]pyrimidine core, primarily through a sequence of Aromatic Nucleophilic Substitution (SNAr) and Suzuki coupling reactions. uaeu.ac.aenih.gov
Aromatic Nucleophilic Substitution (SNAr) Reactions
The initial step in many diversification strategies for thieno[3,2-d]pyrimidines involves an SNAr reaction, typically at the C-4 position. uaeu.ac.aeresearchgate.net This reaction allows for the introduction of a variety of amine-containing substituents. Starting from 4-chlorothieno[3,2-d]pyrimidine, a range of secondary amines can be introduced to generate a library of 4-amino substituted thienopyrimidines. nih.govuaeu.ac.ae This method is highly efficient, with reactions often proceeding under mild conditions and yielding good to excellent results. For example, the reaction of 4-chlorothieno[3,2-d]pyrimidine with various amines in PEG400 at 120°C for 5 minutes demonstrates high efficiency. nih.gov This functionalization at the C-4 position is a key step that sets the stage for further diversification. acs.orgresearchgate.net
| Reactant 1 | Reactant 2 (Amine) | Product | Yield | Reference |
|---|---|---|---|---|
| 4-chlorothieno[3,2-d]pyrimidine | Piperidine (B6355638) | 4-(Piperidin-1-yl)thieno[3,2-d]pyrimidine | 86% | nih.gov |
| 4-chlorothieno[3,2-d]pyrimidine | 4-Methoxyaniline | N-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-amine | 88% | nih.gov |
| 4-chlorothieno[3,2-d]pyrimidine | Methyl 4-aminobenzoate | Methyl 4-(thieno[3,2-d]pyrimidin-4-ylamino)benzoate | 79% | nih.gov |
| 4-chlorothieno[3,2-d]pyrimidine | 2-Trifluoromethylaniline | N-(2-(Trifluoromethyl)phenyl)this compound | 71% | nih.gov |
Suzuki Coupling Reactions
Following the initial SNAr reaction, the resulting 4-amino substituted thienopyrimidine can undergo a palladium-catalyzed Suzuki coupling reaction. uaeu.ac.aenih.gov This reaction is a convenient and widely used method for forming carbon-carbon bonds. researchgate.netfishersci.co.uk By coupling the thienopyrimidine core with various aryl and heteroaryl boronic acids, a second point of diversity is introduced, typically at the thiophene ring of the scaffold. uaeu.ac.aeresearchgate.net This sequential approach, combining SNAr and Suzuki reactions, has proven to be a robust method for generating extensive libraries of thieno[3,2-d]pyrimidine derivatives. typeset.io Microwave heating is often employed to shorten reaction times for these coupling reactions. acs.org
Bis-Suzuki Coupling for Di-aryl Thienopyrimidine Derivatives
To further expand the structural diversity, a bis-Suzuki coupling can be performed. uaeu.ac.aenih.gov This strategy allows for the introduction of aryl groups at two different positions on the thienopyrimidine scaffold, leading to the formation of di-aryl derivatives. researchgate.netresearchgate.net This approach significantly increases the complexity and variety of the synthesized compounds, which is valuable for exploring the chemical space around this privileged scaffold. uaeu.ac.aetypeset.io
Derivatization Strategies for Structural Modification
The chemical versatility of the thieno[3,2-d]pyrimidine nucleus allows for numerous derivatization strategies aimed at modifying its structure and, consequently, its properties. These modifications are often guided by structure-activity relationship studies to enhance specific biological activities. nih.gov
Functionalization at C-4 Position of the Pyrimidine Ring
The C-4 position of the pyrimidine ring is a primary site for structural modification. acs.org As discussed previously, SNAr reactions are the most common method for functionalizing this position, displacing a chloro group with a wide array of primary and secondary amines. nih.govuaeu.ac.aeresearchgate.net This introduces a key diversity point, and the nature of the substituent at the C-4 amine can have a profound impact on the molecule's biological profile. nih.gov For example, research has been conducted on derivatives bearing N-methyl-p-anisidine at the C-4 position. nih.gov The synthesis of N-(4-(tert-butyl)phenethyl)this compound is another example of targeted C-4 functionalization. nih.gov This position's accessibility and reactivity make it a cornerstone of synthetic strategies for creating novel this compound analogs. researchgate.net
Introduction of Diverse Substituents (e.g., Alkyl, Aryl, Heteroaryl, Halogen)
The functionalization of the thieno[3,2-d]pyrimidine core is central to the development of new derivatives. The introduction of various substituents is typically achieved through the modification of key intermediates, such as halogenated thienopyrimidines. These intermediates serve as versatile platforms for subsequent reactions, including nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions.
Halogenation
Halogenated thieno[3,2-d]pyrimidines are critical precursors for diversification. The chlorination of a thieno[3,2-d]pyrimidin-2,4-dione scaffold can be accomplished by refluxing in phosphorus oxychloride (POCl₃), yielding a 2,4-dichloro intermediate. nih.gov This di-chloro compound exhibits differential reactivity, with the chlorine atom at the C4-position being significantly more susceptible to nucleophilic substitution than the one at C2. nih.gov Further halogen modification is also possible; for instance, a 4-chloro derivative can be converted to a 4-iodo derivative by reacting with sodium iodide in refluxing dioxane, a process that facilitates subsequent cross-coupling reactions. nih.gov
Table 1: Halogenation of Thieno[3,2-d]pyrimidine Core
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Thieno[3,2-d]pyrimidin-2,4-dione | POCl₃ | 2,4-Dichlorothieno[3,2-d]pyrimidine | - | nih.gov |
Nucleophilic Aromatic Substitution (SNAr)
The C4-position of the thieno[3,2-d]pyrimidine ring is electrophilic and readily undergoes nucleophilic aromatic substitution (SNAr), particularly when activated with a leaving group like chlorine. This method is widely employed to introduce a variety of O-alkyl, O-aryl, S-aryl, and amino substituents. mdpi.com
O-Alkylation and O-Arylation: Alkoxy groups can be introduced by reacting the 4-chloro derivative with sodium alkoxides at elevated temperatures. mdpi.com Similarly, aryloxy moieties are installed using phenol (B47542) derivatives in the presence of a base like potassium carbonate (K₂CO₃) at high temperatures. nih.govmdpi.com
S-Arylation: The introduction of thioether linkages is achieved by reacting the 4-chloro intermediate with thiophenol derivatives and a base. These reactions are often efficient at room temperature. mdpi.com
Amination: A broad range of alkyl and aryl amines can be installed at the C4 position. The reaction of the 4-chloro precursor with various amines, often in the presence of a base like sodium carbonate (Na₂CO₃) or in a sealed tube with ammonia, provides the corresponding 4-amino derivatives in good yields. nih.govmdpi.comacs.org
Table 2: Introduction of Substituents via Nucleophilic Aromatic Substitution
| Precursor | Nucleophile/Reagents | Substituent Type | Product Example | Yield | Reference |
|---|---|---|---|---|---|
| N-(tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine | NaOMe, MeOH | O-Alkyl | N-(tert-butyl)-4-methoxy-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine | 88% | mdpi.com |
| N-(tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine | Phenol, K₂CO₃, DMF | O-Aryl | N-(tert-butyl)-4-phenoxy-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine | 72% | mdpi.com |
| N-(tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine | Thiophenol, K₂CO₃, DMF | S-Aryl | N-(tert-butyl)-6-(p-tolyl)-4-(phenylthio)thieno[3,2-d]pyrimidin-2-amine | 85% | mdpi.com |
| 7-Bromo-4-chlorothieno[3,2-d]pyrimidine | Aromatic amines | Amino | 7-Bromo-N-arylthis compound | - | acs.org |
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl groups onto the thieno[3,2-d]pyrimidine scaffold. This reaction typically involves a halogenated thienopyrimidine (e.g., bromo- or chloro-substituted) and an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. mdpi.comacs.orgnih.gov This strategy allows for the functionalization of positions that are not readily accessible through SNAr, such as C7. acs.org For example, a 7-bromo-4-aminothieno[3,2-d]pyrimidine can be coupled with various arylboronic acids to generate 7-aryl derivatives. acs.org
Table 3: Introduction of Aryl Substituents via Suzuki-Miyaura Coupling
| Precursor | Coupling Partner | Catalyst/Base | Product Example | Reference |
|---|---|---|---|---|
| 7-Bromo-N-arylthis compound | Arylboronic acids | Pd(PPh₃)₄ / Na₂CO₃ | 7-Aryl-N-arylthis compound | acs.org |
| N-(tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | N-(tert-butyl)-4,6-di-p-tolylthieno[3,2-d]pyrimidin-2-amine | mdpi.com |
Combinatorial Library Synthesis
The thieno[3,2-d]pyrimidine scaffold is well-suited for the construction of chemical libraries, which are essential for drug discovery and structure-activity relationship (SAR) studies. Methodologies for parallel and combinatorial synthesis allow for the rapid generation of a large number of analogs from a common intermediate.
A notable strategy involves the solution-phase parallel synthesis of a focused kinase library of 7-arylthis compound analogues. acs.org This approach utilizes a key intermediate, 7-bromo-4-chlorothieno[3,2-d]pyrimidine, which possesses two distinct points for diversification (the C4-chloro and C7-bromo positions). acs.org The synthesis is designed for efficiency and high throughput:
First Diversity Point (R¹): The C4-chloro group is first displaced by a variety of aromatic amines via nucleophilic substitution, introducing the first set of diverse substituents. acs.org
Second Diversity Point (R²): The C7-bromo position is then functionalized using a Suzuki coupling reaction with a panel of different arylboronic acids. acs.org
This two-step sequence allows for the creation of a matrix of products from a set of amine and boronic acid building blocks. This methodology was successfully used to prepare a 72-membered library of 7-arylthieno[3,2-d]pyrimidin-4-amines in good yields and high purities, demonstrating the robustness of the synthetic route for library generation. acs.org
Furthermore, microwave-assisted synthesis has been shown to be an efficient method for rapidly producing libraries of thieno[3,2-d]pyrimidin-4-ylamine derivatives. researchgate.net The use of microwave irradiation can significantly shorten reaction times for key steps, and coupled with a parallel workup procedure, it enables the generation of small, targeted libraries in a short timeframe. researchgate.net
Pharmacological Activities and Biological Targets of Thieno 3,2 D Pyrimidin 4 Amine
Anticancer Activities
Derivatives of thieno[3,2-d]pyrimidin-4-amine have emerged as a prominent class of compounds with significant anticancer properties. smolecule.comresearchgate.netmdpi.comnih.gov The structural similarity of the thienopyrimidine core to the purine (B94841) ring allows these compounds to function as ATP-competitive inhibitors of various protein kinases, which are key players in cancer development and progression. mdpi.com The antitumor activity of these compounds is often attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and angiogenesis. smolecule.commdpi.comresearchgate.net
Research has shown that the anticancer efficacy of thieno[3,2-d]pyrimidine (B1254671) derivatives is highly dependent on the nature of the substituents on the core structure. smolecule.comresearchgate.net For instance, the introduction of a phenylamino (B1219803) group at the 4-position has been a successful strategy in developing potent tyrosine kinase inhibitors. researchgate.net Furthermore, modifications at other positions of the thienopyrimidine ring have led to the discovery of compounds with enhanced potency and selectivity against various cancer cell lines. researchgate.netnih.gov
Some thieno[3,2-d]pyrimidine derivatives have demonstrated pronounced antitumor activity in vitro against a panel of human cancer cell lines, including those of breast, colon, and leukemia. researchgate.netmdpi.com The mechanism of action often involves the inhibition of specific enzymes or signaling pathways that are dysregulated in cancer cells.
Inhibition of Protein Tyrosine Kinases
A primary mechanism through which this compound derivatives exert their anticancer effects is by inhibiting protein tyrosine kinases (PTKs). jst.go.jpnih.gov These enzymes play a critical role in signal transduction pathways that regulate cell growth, differentiation, and survival. Dysregulation of PTK activity is a common feature in many cancers, making them attractive targets for therapeutic intervention.
The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation and survival. jst.go.jp Overexpression or mutation of EGFR is common in various cancers, including non-small cell lung cancer and central nervous system cancers. jst.go.jpnih.govjst.go.jp
Several studies have focused on designing thieno[3,2-d]pyrimidine derivatives as ATP-competitive inhibitors of EGFR. jst.go.jpnih.govjst.go.jp These compounds mimic the purine core of ATP and bind to the kinase domain of EGFR, thereby blocking its signaling function.
One study reported a series of pyridothieno[3,2-d]pyrimidin-4-amines designed as EGFR inhibitors. jst.go.jpnih.govjst.go.jp Among the synthesized compounds, a notable derivative exhibited potent and selective inhibitory activity against EGFR with an IC₅₀ value of 36.7 nM. jst.go.jpnih.govjst.go.jp This compound also demonstrated significant growth inhibition in cancer cell lines that overexpress EGFR. jst.go.jpnih.gov Further analysis revealed that these compounds could induce cell cycle arrest, highlighting their potential as anticancer agents. jst.go.jpjst.go.jp
Table 1: EGFR Inhibitory Activity of Selected Thieno[3,2-d]pyrimidine Derivatives
| Compound | EGFR IC₅₀ (nM) | Cell Lines with Significant Growth Inhibition | Reference |
| Compound 5a | 36.7 | Leukemia, CNS cancer, Non-small cell lung cancer | jst.go.jpnih.govjst.go.jp |
| Compound 4b | - | Leukemia, CNS cancer, Non-small cell lung cancer | jst.go.jpnih.govjst.go.jp |
| Erlotinib (Standard) | - | - | jst.go.jpjst.go.jp |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a crucial component of the B-cell receptor (BCR) signaling pathway. researchgate.netnih.govmdpi.com This pathway is essential for B-cell development, proliferation, and survival. nih.govmdpi.com Consequently, BTK has emerged as a key therapeutic target for B-cell malignancies and autoimmune diseases. researchgate.netnih.gov
Researchers have designed and synthesized novel series of thieno[3,2-c]pyridin-4-amine (B1356683) derivatives as potent BTK inhibitors. researchgate.netnih.gov One particular compound from this series demonstrated a high inhibitory activity against the BTK enzyme, with an IC₅₀ value of 12.8 nM. nih.gov These findings underscore the potential of the thieno[3,2-d]pyrimidine scaffold in developing effective BTK inhibitors for the treatment of related disorders. nih.gov
Table 2: BTK Inhibitory Activity of a Thieno[3,2-c]pyridin-4-amine Derivative
| Compound | BTK IC₅₀ (nM) | Reference |
| Compound 14g | 12.8 | nih.gov |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis. nih.gov Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. nih.gov
A series of 1-aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas were synthesized and evaluated for their ability to inhibit VEGFR-2 tyrosine kinase. nih.gov Several of these compounds displayed significant inhibitory activity, with IC₅₀ values in the nanomolar range. nih.gov The most potent compounds also effectively inhibited the proliferation of VEGF-stimulated human umbilical vein endothelial cells (HUVECs). nih.gov Molecular modeling studies suggested that these compounds bind to the ATP-binding site of the VEGFR-2 kinase domain. nih.gov
Table 3: VEGFR-2 Inhibitory Activity of 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]urea Derivatives
| Compound | VEGFR-2 IC₅₀ (nM) | Reference |
| Compound 2a | 199 | nih.gov |
| Compound 2b | 188 | nih.gov |
| Compound 2c | 150 | nih.gov |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Phosphoinositide 3-Kinase (PI3K) Pathway Modulation
The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. oncotarget.com Dysregulation of this pathway is frequently observed in a wide range of human cancers. researchgate.netoncotarget.com Consequently, targeting key components of the PI3K pathway, such as PI3K itself, is a major focus of cancer drug discovery. researchgate.netnih.gov
A series of thieno[3,2-d]pyrimidine derivatives have been designed and synthesized as inhibitors of PI3K. nih.gov These compounds were developed to suppress the proliferation of cancer cells by inhibiting the intracellular PI3K/AKT/mTOR pathway. nih.gov The discovery of potent and simplified PI3K inhibitors with a thieno[3,2-d]pyrimidine core provides a promising chemical series for further optimization and development. nih.gov One such derivative, PI-103, which contains a related pyrido[3',2':4,5]thieno[3,2-d]pyrimidine core, has shown potent inhibition of the PI3K superfamily. nih.gov
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). acs.orgacs.orgnih.gov Specific PDE isoforms are overexpressed in certain cancer cells, and their inhibition can lead to an increase in cyclic nucleotide levels, resulting in cell cycle arrest and apoptosis.
New thieno[3,2-d]pyrimidine derivatives have been designed and evaluated as selective inhibitors of phosphodiesterase type 4 (PDE4). acs.orgnih.gov One compound, 2-butyl-4-cyclohexylaminothieno[3,2-d]pyrimidine, showed a promising profile with good activity in potentiating cAMP accumulation, suggesting efficient cell penetration. acs.orgnih.gov Additionally, other thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been identified as potent inhibitors of phosphodiesterase 7 (PDE7). acs.orgrsc.org
Cytotoxicity against Various Cancer Cell Lines
The thieno[3,2-d]pyrimidine scaffold has been extensively utilized in the design of kinase inhibitors and has shown significant anticancer properties. nih.gov Derivatives of this compound have demonstrated cytotoxic effects across a range of human cancer cell lines.
Halogenated thieno[3,2-d]pyrimidines, specifically 2,4-dichloro-6,7-dimethylthieno[3,2-d]pyrimidine, have shown antiproliferative activity against murine lymphocytic leukemia (L1210), acute lymphoblastic leukemia (CCRF-CEM), and human cervical adenocarcinoma (HeLa) cell lines. nih.gov Structure-activity relationship studies indicated that a chlorine atom at the C4-position is crucial for this cytotoxic activity. nih.gov
Furthermore, derivatives of the related pyridothis compound scaffold exhibited notable cell growth inhibition against leukemia, central nervous system (CNS) cancer, and non-small cell lung cancer (NSCLC) cell lines that overexpress the epidermal growth factor receptor (EGFR). jst.go.jp In vitro testing of various synthesized thieno[3,2-d]pyrimidine derivatives against the human breast cancer cell line MCF-7 also revealed varying levels of cytotoxic potency. jst.go.jp
| Compound Class | Cancer Cell Line | Reported Activity | Reference |
|---|---|---|---|
| Halogenated thieno[3,2-d]pyrimidines | Leukemia (L1210, CCRF-CEM) | Antiproliferative activity | nih.gov |
| Halogenated thieno[3,2-d]pyrimidines | Cervical Cancer (HeLa) | Antiproliferative activity | nih.gov |
| Pyridothieno[3,2-d]pyrimidin-4-amines | Leukemia | Cell growth inhibition (GI50 ~10 nM) | jst.go.jp |
| Pyridothieno[3,2-d]pyrimidin-4-amines | CNS Cancer | Cell growth inhibition (GI50 ~10 nM) | jst.go.jp |
| Pyridothieno[3,2-d]pyrimidin-4-amines | Non-Small Cell Lung Cancer (A549) | Cell growth inhibition (IC50 = 0.03-0.04 µM) | jst.go.jp |
| Thieno[3,2-d]pyrimidine derivatives | Breast Cancer (MCF-7) | Cytotoxic potency (e.g., Compound 4a IC50 = 2.04 nM) | jst.go.jp |
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents eliminate cancer cells. Studies have confirmed that the antiproliferative activity of certain thieno[3,2-d]pyrimidine derivatives is mediated through the induction of apoptosis. The most active halogenated thieno[3,2-d]pyrimidines were found to induce apoptosis in the leukemia L1210 cell line. nih.gov Further investigation into the mechanism revealed that these compounds induce apoptosis independently of the cell cycle. nih.gov In related scaffolds, such as benzo acs.orgresearchgate.netthieno[3,2-d]pyrimidin-4-ones, inhibitors of PIM kinases were shown to interrupt the phosphorylation of the pro-apoptotic protein Bad in cancer cell lines, indicating a mechanism-based induction of apoptosis. acs.org
In addition to apoptosis, interference with the cell cycle is another important mechanism of anticancer drugs. Analysis of A549 lung cancer cells treated with cytotoxic pyridothis compound derivatives revealed marked changes in the cell cycle. jst.go.jp Specifically, exposure to these compounds led to a significant accumulation of cells in the Pre-G phase, indicating cell death following cell cycle disruption. jst.go.jp Other studies on different therapeutic agents have shown that arresting the cell cycle in the G0/G1 or S-phase is a viable strategy for inhibiting cancer cell proliferation. nih.govnih.govpombase.org
Antimycobacterial Activities
Tuberculosis remains a major global health issue, and the emergence of drug-resistant strains necessitates the discovery of new antimycobacterial agents with novel mechanisms of action. nih.gov The this compound scaffold has emerged as a promising starting point for the development of new drugs targeting Mycobacterium tuberculosis.
Inhibition of Mycobacterium tuberculosis Cytochrome bd Oxidase (Cyt-bd)
The electron transport chain is crucial for the energy metabolism of M. tuberculosis, and its components are attractive drug targets. rsc.orgnih.gov M. tuberculosis has a branched respiratory chain with two terminal oxidases: cytochrome bcc:aa₃ and cytochrome bd (Cyt-bd). mdpi.com While the former is the main oxidase under normal aerobic conditions, Cyt-bd is upregulated when the primary oxidase is inhibited or under hypoxic conditions, making it essential for bacterial survival and persistence. mdpi.com
Researchers have identified that thieno[3,2-d]pyrimidin-4-amines act as inhibitors of Cyt-bd. nih.govrsc.orgnih.gov An initial structure-activity relationship (SAR) study of 13 compounds from this class was conducted on three mycobacterial strains: Mycobacterium bovis BCG, Mycobacterium tuberculosis H37Rv, and a clinical isolate, M. tuberculosis N0145. nih.govrsc.org The inhibitory activity was confirmed using an ATP depletion assay, where the compounds showed expected activity as Cyt-bd inhibitors, being active only in the presence of a Cyt-bcc:aa₃ inhibitor (Q203). nih.govnih.gov
The most potent compound identified in this initial study was N-(4-(tert-butyl)phenethyl)this compound, which displayed ATP IC₅₀ values ranging from 6 to 18 μM against all tested strains in the presence of Q203. researchgate.netrsc.orgnih.gov This makes it a valuable chemical probe for studying the function of mycobacterial Cyt-bd. nih.gov
| Compound | Mycobacterial Strain | Assay Condition | ATP IC50 (µM) | Reference |
|---|---|---|---|---|
| N-(4-(tert-butyl)phenethyl)this compound | M. bovis BCG | + Q203 | 6.2 | nih.gov |
| M. tuberculosis N0145 | + Q203 | 7.3 | nih.gov | |
| M. tuberculosis H37Rv | + Q203 | 18 | rsc.orgnih.gov | |
| General thieno[3,2-d]pyrimidin-4-amines | M. bovis BCG | + Q203 | 6 - 54 | rsc.orgnih.gov |
| M. tuberculosis N0145 | + Q203 | 9 - 52 | rsc.orgnih.gov |
Activity Against Mycobacterium ulcerans (Buruli Ulcer)
Buruli ulcer is a debilitating skin disease caused by Mycobacterium ulcerans. The potential for this bacterium to develop resistance to current antibiotic treatments highlights the urgent need for new therapeutic options. researchgate.net In the search for novel anti-M. ulcerans agents, a screening of the Pathogen Box from the Medicines for Malaria Venture (MMV) identified a promising hit compound: 2-(6-methylpyridin-2-yl)-N-(pyrimidin-4-yl)this compound (MMV688122). researchgate.netbiorxiv.org This compound represented a new chemotype with activity against M. ulcerans.
Further research focused on the synthesis and evaluation of structural analogues of MMV688122 to optimize its potency and metabolic stability. researchgate.netbiorxiv.org This led to the identification of 2-(4-methylpyridin-2-yl)-N-(pyrimidin-4-yl)this compound (MMV1578877) as the most potent analogue, exhibiting submicromolar activity against the bacterium. researchgate.netbiorxiv.orgresearchgate.netresearchgate.net Importantly, MMV1578877 was found to be non-cytotoxic to human fibroblasts at concentrations up to 100 µM, indicating a favorable preliminary safety profile. researchgate.netbiorxiv.orgresearchgate.netresearchgate.net
Structure-activity relationship (SAR) studies have provided insights into the key structural features required for anti-M. ulcerans activity. These studies revealed the critical role of the methylpyridin-2-yl group in inhibiting the bacterium. researchgate.netbiorxiv.orgresearchgate.net Additionally, it was discovered that the thienopyrimidine core could potentially be replaced by a quinazoline (B50416) scaffold without loss of activity. researchgate.netbiorxiv.orgresearchgate.net While MMV1578877 demonstrated improved metabolic stability compared to the initial hit, further optimization is necessary to enhance its properties for potential in vivo testing. researchgate.netbiorxiv.org
**Table 1: Activity of this compound Derivatives Against *Mycobacterium ulcerans***
| Compound | Structure | Activity | Key Findings |
| MMV688122 | 2-(6-methylpyridin-2-yl)-N-(pyrimidin-4-yl)this compound | Novel anti-M. ulcerans chemotype. researchgate.netbiorxiv.org | Identified as a hit compound from the MMV Pathogen Box. researchgate.netbiorxiv.org |
| MMV1578877 | 2-(4-methylpyridin-2-yl)-N-(pyrimidin-4-yl)this compound | Most potent analogue with submicromolar activity. researchgate.netbiorxiv.orgresearchgate.net | Non-cytotoxic up to 100 µM in human fibroblasts and showed improved metabolic stability. researchgate.netbiorxiv.orgresearchgate.net |
Anti-infective Properties (General)
Thienopyrimidine derivatives, including those with the this compound core, have demonstrated a broad spectrum of anti-infective properties. nih.gov Their structural resemblance to purines allows them to interact with various biological targets in pathogenic microorganisms. nih.gov
Antibacterial Activity
The antibacterial potential of thieno[3,2-d]pyrimidine derivatives has been investigated against a range of Gram-positive and Gram-negative bacteria. Several studies have reported the synthesis of various substituted thieno[3,2-d]pyrimidin-4-ones and thieno[2,3-d]pyrimidin-4(3H)-ones, which were then evaluated for their antibacterial efficacy. psu.edubohrium.comresearchgate.netresearchgate.net
For instance, a series of thieno[3,2-d]pyrimidin-4-ones were tested against Bacillus subtilis, Bacillus cereus, Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa, Proteus vulgaris, Klebsiella pneumoniae, and Shigella sonnei. psu.edu Similarly, another study on 2-substituted thieno-[2,3-d]pyrimidin-4(3H)-ones and their tetrahydrobenzo analogues showed notable antibacterial activity. bohrium.com Furthermore, the development of pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrids has yielded compounds with effective inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The thieno[3,2-d]pyrimidine scaffold has also been explored in the context of Mycobacterium tuberculosis, with some derivatives showing inhibitory activity against cytochrome bd oxidase, a key respiratory enzyme. frontiersin.orgnih.gov
Antifungal Activity
Thieno[3,2-d]pyrimidine derivatives have also shown promise as antifungal agents. researchgate.netnih.gov Research has demonstrated the antifungal activity of various synthesized thienopyrimidines and triazolothienopyrimidines. researchgate.net One study highlighted that certain halogenated thieno[3,2-d]pyrimidines exhibited selective activity against several fungal species. nih.gov Another series of novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and showed higher antifungal activity than the standard drug fluconazole (B54011) against Candida species. bohrium.com
Antiviral Activity
The antiviral properties of thienopyrimidines have been a subject of interest, largely due to their structural analogy to purines which are fundamental components of viral nucleic acids. nih.govresearchgate.netsci-hub.se Several thieno[3,2-d]pyrimidine derivatives have been reported to possess antiviral activities. mdpi.com These compounds are thought to interfere with viral replication processes, making them potential candidates for the development of new antiviral drugs. nih.govresearchgate.net
Antiparasitic Activity (e.g., Antiplasmodial against Plasmodium falciparum and P. berghei)
The fight against parasitic diseases, particularly malaria caused by Plasmodium species, has also benefited from research into thieno[3,2-d]pyrimidine derivatives. The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antiplasmodial compounds. nih.govmalariaworld.org
Building upon the dual-stage activity of a lead compound, Gamhepathiopine, which is active against both the sexual and asexual stages of P. falciparum, new 4-amino-substituted thieno[3,2-d]pyrimidines have been synthesized. nih.govmalariaworld.orgnih.gov One promising compound, N2-(tert-butyl)-N biorxiv.org-(3-(dimethylamino)propyl)-6-(p-tolyl)thieno[3,2-d]pyrimidine-2,4-diamine, demonstrated good antiplasmodial activity against the erythrocytic stage of P. falciparum and the hepatic stage of P. berghei. nih.govmalariaworld.org This compound also showed improved physicochemical properties, including better intestinal permeability and microsomal stability compared to the original lead. nih.govmalariaworld.org
Furthermore, cross-screening of compound libraries has identified thieno[3,2-d]pyrimidines as potent inhibitors of protozoan parasite growth. acs.org For example, 7-substituted isomers of 4-aminoquinolines with a thienopyrimidine scaffold were found to be highly potent against the D6 strain of P. falciparum. acs.org The 2,4-diaminothieno[3,2-d]pyrimidines have also emerged as a new class of anthelmintics with activity against the whipworm Trichuris trichiura, targeting both adult and egg stages. nih.gov
Table 2: Antiparasitic Activity of this compound Derivatives
| Compound Class/Derivative | Target Parasite(s) | Key Findings |
| 4-Amino-substituted thieno[3,2-d]pyrimidines | Plasmodium falciparum, Plasmodium berghei | Showed dual-stage antiplasmodial activity and improved physicochemical properties. nih.govmalariaworld.orgnih.gov |
| 7-Substituted 4-aminoquinolines with thienopyrimidine scaffold | Plasmodium falciparum (D6 strain) | Exhibited high potency against drug-resistant strains. acs.org |
| 2,4-Diaminothieno[3,2-d]pyrimidines | Trichuris trichiura (whipworm) | Demonstrated activity against both adult and egg stages of the parasite. nih.gov |
Anti-inflammatory Activities
Thieno[3,2-d]pyrimidine derivatives have been recognized for their anti-inflammatory properties. mdpi.comnih.gov Their potential to modulate inflammatory pathways has been explored in various studies. For example, certain tetrahydrobenzo biorxiv.orgnih.govthieno[2,3-d]pyrimidine (B153573) derivatives have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. nih.gov The mechanism of action for some of these compounds involves the inhibition of the NF-κB and MAPK signaling pathways. nih.gov Furthermore, some thieno[2,3-d]pyrimidine derivatives have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), key enzymes in the inflammatory cascade. srce.hrnih.gov
Enzyme Inhibition Beyond Kinases and Phosphodiesterases
Thieno[3,2-d]pyrimidine derivatives have emerged as a significant class of inhibitors for human ecto-nucleoside triphosphate diphosphohydrolases (h-NTPDases). These enzymes play a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates. The development of selective inhibitors for NTPDase isoforms is a key area of research for potential therapeutic applications in cancer immunotherapy and other conditions. researchgate.net
Recent studies have focused on the synthesis of various thieno[3,2-d]pyrimidine derivatives to explore their inhibitory potential and selectivity against different h-NTPDase isozymes. uaeu.ac.aenih.gov Through sequential aromatic nucleophilic substitution (SNAr) and Suzuki coupling reactions, researchers have created a library of substituted this compound compounds. uaeu.ac.aenih.gov
Screening of these compounds revealed highly potent and selective inhibitors for specific isoforms. researchgate.netuaeu.ac.ae For instance, certain derivatives demonstrated remarkable selectivity, with IC₅₀ values in the sub-micromolar range. researchgate.netuaeu.ac.ae The selective inhibition of these isozymes highlights the therapeutic potential of the thieno[3,2-d]pyrimidine scaffold. uaeu.ac.ae Molecular docking studies have further elucidated the interactions between these potent inhibitors and key amino acid residues within the active sites of the respective h-NTPDase homology models, providing a basis for future rational drug design. researchgate.net
The table below summarizes the inhibitory activity of select thieno[3,2-d]pyrimidine derivatives against various h-NTPDase isozymes.
Table 1: Selective Inhibition of h-NTPDase Isozymes by Thieno[3,2-d]pyrimidine Derivatives
| Compound | Target Isozyme | IC₅₀ (μM) | Reference |
|---|---|---|---|
| N-benzyl-N-methyl-7-phenylthis compound | h-NTPDase1 | 0.62 ± 0.02 | researchgate.netuaeu.ac.ae |
| Derivative 4d | h-NTPDase2 | 0.33 ± 0.09 | researchgate.netuaeu.ac.ae |
| Derivative 4c | h-NTPDase3 | 0.13 ± 0.06 | researchgate.netuaeu.ac.ae |
The thieno[3,2-d]pyrimidine core has been utilized in the design of inhibitors for 17β-hydroxysteroid dehydrogenase (17β-HSD), particularly type 2 (17β-HSD2). researchgate.netnih.gov This membrane-associated enzyme is part of the short-chain steroid dehydrogenase/reductase (SDR) protein family and catalyzes the NAD⁺-dependent oxidation of potent estradiol (B170435) into the less active estrone. nih.gov Given its high expression in tissues like bone, inhibiting 17β-HSD2 is considered a promising strategy for treating osteoporosis by increasing local concentrations of bone-forming steroids. researchgate.netnih.gov
In an effort to optimize the activity of known 17β-HSD2 inhibitors, researchers have designed conformationally restricted analogues based on the thieno[3,2-d]pyrimidin-4-one structure. nih.gov This "rigidification" strategy aimed to lock the molecule into a specific conformation to enhance its binding to the enzyme's active site. nih.gov While the search for potent and selective inhibitors is ongoing, this approach has led to the discovery of moderately active compounds and provided valuable insights into the structural requirements for 17β-HSD2 inhibition. researchgate.netnih.gov The development of these inhibitors is crucial, as selectivity against other isoforms, such as 17β-HSD1 which catalyzes the reverse reaction, is necessary to achieve the desired therapeutic effect. nih.gov
Human Ecto-Nucleoside Triphosphate Diphosphohydrolases (h-NTPDase) Inhibition
Neurotropic and CNS Protective Activities
Fused heterocyclic compounds incorporating the thieno[3,2-d]pyrimidine system have shown notable neurotropic and central nervous system (CNS) protective activities. nih.gov Their identity as structural analogues of purines, which play essential biochemical roles in physiological functions, underpins their potential in this area. nih.gov
Studies on various derivatives, including complex pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, have been conducted to evaluate their biological effects. nih.gov Research has indicated that compounds with a thieno[3,2-d]pyrimidine core possess neurotropic properties. scielo.br Specifically, certain amino derivatives of condensed thieno[3,2-d]pyrimidines have been reported to exhibit high anticonvulsant activity. mdpi.com The evaluation of newly synthesized compounds has focused on indicators of anticonvulsant, sedative, and antianxiety activity, demonstrating the broad potential of this chemical family to modulate CNS pathways. nih.gov
Structure Activity Relationship Sar Studies
Identification of Key Pharmacophore Features
Pharmacophore modeling has been instrumental in elucidating the essential structural features required for the biological activity of thieno[3,2-d]pyrimidin-4-amine derivatives. For inhibitors of phosphodiesterase 7 (PDE7), a key pharmacophore model includes a heteroaromatic system, a spacer moiety, a hydrogen bond donor/acceptor (HBD/HBA) group, and a hydrophobic tail. rsc.org The thieno[3,2-d]pyrimidin-4(3H)-one core often serves as the heteroaromatic system that occupies the hinge region of the target enzyme. rsc.org
Computational analyses, such as Comparative Molecular Fields Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have further refined the understanding of the pharmacophoric requirements. These studies have helped in designing new analogs with improved potency and selectivity by identifying the key steric, electrostatic, and hydrophobic interactions between the ligand and the enzyme's active site. rsc.org
Impact of Substituent Modifications on Biological Activity and Selectivity
The biological activity and selectivity of this compound derivatives are highly sensitive to the nature and position of substituents on the core scaffold. bohrium.com
Role of Specific Functional Groups
The introduction of various functional groups at different positions of the thieno[3,2-d]pyrimidine (B1254671) ring has a profound impact on the resulting biological activity.
Methylpyridin-2-yl: In the context of anti-Buruli ulcer agents, the 2-(methylpyridin-2-yl) group has been identified as a crucial substituent for inhibitory activity against M. ulcerans. biorxiv.orgresearchgate.net Specifically, the 2-(4-methylpyridin-2-yl) analog demonstrated the most potent activity. biorxiv.orgresearchgate.net
Isopropylbenzyl and other lipophilic groups: For inhibitors of phosphodiesterase 4 (PDE4), lipophilic groups at the 4-position, such as a benzylamino group, were found to be important for activity. acs.org Further optimization led to the discovery that a cyclohexylamino group at this position resulted in a potent and selective PDE4 inhibitor. acs.org In another study on Mycobacterium tuberculosis bd oxidase inhibitors, a bulky N-(4-(tert-butyl)phenethyl) substituent at the 4-position of the this compound core resulted in the most active compound. nih.govrsc.org
Methoxyethylamino and other amines: The substitution pattern at the 2-position of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold has been explored for PDE7 inhibitors. While various aliphatic amines were tolerated, a cyclopentylamino group was found to be optimal for high ligand efficiency. acs.org
Halogens: The introduction of halogens can influence the electronic properties and binding interactions of the molecule. For instance, in a series of PI3K/mTOR dual inhibitors, the nature of the substituent on an aryl hydrazide moiety at the C-6 position was investigated, with different substitutions leading to varied potencies. nih.gov
Below is a table summarizing the impact of various substituents on the biological activity of this compound derivatives.
| Target | Substituent Position | Favorable Substituents | Unfavorable Substituents | Reference |
| Mycobacterium ulcerans | 2 | Methylpyridin-2-yl | biorxiv.orgresearchgate.net | |
| Phosphodiesterase 4 (PDE4) | 4 | Cyclohexylamino, Benzylamino | acs.org | |
| Mycobacterium tuberculosis bd oxidase | 4 | 4-(tert-butyl)phenethyl | nih.govrsc.org | |
| Phosphodiesterase 7 (PDE7) | 2 | Cyclopentylamino | acs.org | |
| Pim Kinases | para-position of a phenyl ring | Hydroxyl, Amino | acs.org |
Positional Effects of Substituents
The position of a substituent on the thieno[3,2-d]pyrimidine ring system is a critical determinant of its biological activity. For example, in the development of PDE7 inhibitors, it was found that substitution at the 7-position with small aliphatic groups like methyl and ethyl enhanced inhibitory activity and selectivity against PDE4, whereas substitution at the 6-position led to diminished activity. acs.org Similarly, for dual inhibitors of PI3K and mTOR, the moieties at both the C-2 and C-6 positions of the thieno[3,2-d]pyrimidine core were systematically varied, revealing that an aryl hydrazide at C-6 and a 2-aminopyrimidine (B69317) at C-2 were the optimal fragments for potent inhibition. nih.gov
Influence of Ring Fusion Isomers
The isomeric form of the thienopyrimidine scaffold, such as thieno[2,3-d]pyrimidine (B153573) versus thieno[3,2-d]pyrimidine, can significantly influence biological activity. ijacskros.com In a screening for inhibitors of mycobacterial cytochrome bd oxidase, a this compound derivative showed greater potency compared to its thieno[2,3-d]pyrimidine-4-amine counterpart. nih.gov This highlights the importance of the specific ring fusion in dictating the molecule's interaction with its biological target. Conversely, extensive research on thieno[2,3-d]pyrimidine derivatives has also yielded potent inhibitors for various targets, indicating that the optimal scaffold is target-dependent. rsc.orgmdpi.com
Conformational Analysis and Rigidification Strategies
Conformational analysis plays a crucial role in understanding the bioactive conformation of thieno[3,2-d]pyrimidine derivatives. To enhance potency and selectivity, rigidification strategies are often employed. This can be achieved through the introduction of additional rings to lock the molecule into a specific, more active conformation. For instance, in the development of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors, conformational freezing of a flexible lead compound was achieved by cyclization, leading to thieno[3,2-d]pyrimidin-4-one analogues. mdpi.com This approach reduces the entropic penalty upon binding to the target, often resulting in improved affinity.
Ligand Efficiency Optimization
Ligand efficiency (LE) is a valuable metric in drug discovery for assessing the binding energy per heavy atom of a compound. It helps in identifying small, efficient fragments that can be elaborated into more potent leads. In the development of PDE7 inhibitors, initial hit compounds from a chemical library screening were modified to discover a fragment-sized compound with highly improved ligand efficiency. acs.org This optimization process, guided by SAR and computational modeling, led to the identification of a new series of potent PDE7 inhibitors. acs.org The focus on optimizing LE ensures that the increase in potency is not solely due to an increase in molecular size, which can negatively impact pharmacokinetic properties.
Computational Chemistry and Molecular Modeling in Thieno 3,2 D Pyrimidin 4 Amine Research
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing a model of the ligand-protein complex. researchgate.net This method is instrumental in understanding the binding modes of thieno[3,2-d]pyrimidin-4-amine derivatives and identifying key interactions that contribute to their biological activity. bohrium.comuaeu.ac.aenih.gov Docking studies have been widely applied to various targets, including kinases, phosphodiesterases, and other enzymes, to elucidate the structural basis of inhibition and guide the optimization of lead compounds. researchgate.netbohrium.comuaeu.ac.aenih.govrsc.org
Molecular docking studies have been crucial in revealing the binding modes of this compound derivatives within the active sites of their target proteins. For instance, in the context of phosphodiesterase 7 (PDE7) inhibition, docking models of thieno[3,2-d]pyrimidin-4(3H)-one derivatives have shown that the thienopyrimidinone core can form significant interactions, such as π-π stacking and hydrogen bonds, with key residues in the catalytic site. acs.org Specifically, the core was observed to have a face-to-face orientation with the phenyl ring of Phe416 and a T-shaped edge-to-face orientation with the phenyl ring of Phe384. acs.org Additionally, a hydrogen bond was identified between the 4-carbonyl group of the thienopyrimidinone and the carboxamide side chain of Gln413. acs.org
In another study focused on human ecto-nucleoside triphosphate diphosphohydrolases (h-NTPDases), molecular docking was used to understand the binding modes of selective inhibitors. bohrium.comuaeu.ac.aenih.gov The docking results for potent and selective inhibitors against different h-NTPDase isoforms highlighted the importance of specific substitutions at various positions of the thieno[3,2-d]pyrimidine (B1254671) scaffold, which correlated with their in vitro inhibitory activities. bohrium.comuaeu.ac.ae Similarly, for inhibitors of the proto-oncogene PIM kinases, docking studies revealed that the tricyclic benzothienopyrimidinone core fits into the ATP-binding pocket, with opportunities for polar interactions with surrounding residues. acs.org The methylene (B1212753) linker between the amine nitrogen and the tricyclic core was found to enhance hydrophobic interactions with residues such as Gly45, Phe49, Val52, and/or Ile185. acs.org
Furthermore, in the development of Mycobacterium tuberculosis cytochrome bd oxidase inhibitors, docking studies of thieno[3,2-d]pyrimidin-4-amines helped to rationalize the observed structure-activity relationships (SAR). nih.gov The binding models provided insights into how different substituents on the scaffold could influence potency, guiding the design of more effective inhibitors. nih.gov
A key outcome of molecular docking studies is the identification of specific amino acid residues that play a critical role in ligand binding. For PIM kinase inhibitors, polar residues such as Asp186 and Asn172 were identified as providing opportunities for polar interactions with basic amines at the 2-position of the benzothienopyrimidinone scaffold. acs.org In the case of PDE7 inhibitors, Phe416, Phe384, and Gln413 were identified as key residues involved in π-π stacking and hydrogen bonding with the thienopyrimidinone core. acs.org
For inhibitors of human A2A adenosine (B11128) receptor (A2A AR), docking studies of thieno[3,2-d]pyrimidines and related compounds revealed that key residues Phe168, Glu169, and Asn253 are important for stabilizing the inhibitors within the binding pocket through aromatic stacking and hydrogen bonding interactions. tcmsp-e.com In studies of thieno[2,3-d]pyrimidine (B153573) derivatives as JAK2 kinase inhibitors, Leu932 was identified as a key amino acid involved in the interaction with the co-crystalized ligands. mdpi.com These findings are crucial for understanding the molecular basis of selectivity and for designing new compounds with improved affinity and specificity.
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biorxiv.org 3D-QSAR methods, such as Comparative Molecular Fields Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the influence of steric, electrostatic, hydrophobic, and hydrogen bonding properties on the activity of this compound derivatives. rsc.orgnih.govnih.govresearchgate.net
CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. This method has been successfully applied to various series of thieno[3,2-d]pyrimidine derivatives to derive predictive models and to visualize the favorable and unfavorable regions for these fields. For instance, a CoMFA study on a series of thieno[3,2-d]pyrimidines as phosphodiesterase IV (PDE IV) inhibitors yielded a statistically significant model, indicating the importance of steric and electrostatic fields in determining the binding affinity. nih.gov
Similarly, CoMFA studies on thieno[2,3-d]pyrimidin-4(3H)-ones with antihistaminic (H1) activity also produced a predictive model where steric and electrostatic fields were influential. nih.govresearchgate.net In the context of CDK4 inhibitors, CoMFA was used to establish quantitative structure-activity and structure-selectivity relationships for thieno[2,3-d]pyrimidin-4-yl hydrazine (B178648) analogs, highlighting the contribution of steric and electrostatic effects on binding affinity and specificity. nih.gov The analysis of CoMFA contour maps provides valuable insights for designing new compounds with enhanced activity. For example, these maps can indicate where bulky or electropositive groups could be favorably introduced to improve potency. nih.gov
CoMSIA is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more comprehensive understanding of the structure-activity relationship. In a study of thieno[3,2-d]pyrimidin-4(3H)-one derivatives as PDE7 inhibitors, both CoMFA and CoMSIA analyses were performed to explore the features responsible for potency and selectivity. rsc.org The resulting CoMSIA models, which included hydrophobic and hydrogen bond parameters, provided robust statistical models for predicting the activity of new analogs. rsc.org
For a series of thienopyrimidines as histamine (B1213489) H1 receptor antagonists, the CoMSIA model revealed the influence of steric, electrostatic, hydrophobic, and hydrogen bond acceptor fields on their activity. nih.govresearchgate.net A study on thieno[3,2-d]pyrimidines as PDE IV inhibitors also employed CoMSIA, although the inclusion of hydrophobic, hydrogen bond donor, and acceptor fields showed only insignificant improvement over the CoMFA model in that particular case. nih.gov The contour maps generated from CoMSIA models offer crucial structural insights for designing more active ligands. nih.govresearchgate.net
A major application of QSAR models is the prediction of the biological activity and selectivity of new, unsynthesized compounds. rsc.orgnih.gov By establishing a reliable correlation between structure and activity, these models can guide medicinal chemists in prioritizing the synthesis of compounds with the highest predicted potency and desired selectivity profile. For thieno[3,2-d]pyrimidin-4(3H)-one derivatives as PDE7 inhibitors, the developed 3D-QSAR models were able to predict the potency and selectivity trends of new analogs before their synthesis. rsc.org
Similarly, for thieno[3,2-d]pyrimidines as PDE IV inhibitors, the 3D-QSAR models provided a basis for predicting the affinity of related compounds and for designing more potent inhibitors. nih.gov In the study of cholesterol inhibitors, 2D and 3D-QSAR analyses of thieno[3,2-d]pyrimidines led to the development of newer compounds with predicted better activity than previously reported ones. researchgate.netbenthamdirect.com The external validation of these models using test sets of compounds is a critical step to ensure their predictive power. nih.govresearchgate.net
Virtual Screening and Hit Identification
Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This approach has been successfully employed to identify novel hits based on the thieno[3,2-d]pyrimidine core for various therapeutic targets.
One strategy involves pharmacophore-based screening, where a model of the essential steric and electronic features required for binding is created and used to filter compound databases. For instance, a pharmacophore screening of the SPECS database led to the identification of the methoxy[l]benzothieno[2,3-c]quinolin-6(5H)-one scaffold as a nicotinamide (B372718) mimetic capable of inhibiting tankyrase activity. researchgate.net Subsequent scaffold hopping and structure-based approaches pointed toward the 2-(phenyl)-3H-benzo researchgate.netnih.govthieno[3,2-d]pyrimidin-4-one as a potent chemotype for tankyrase inhibition. researchgate.net
Structure-based virtual screening, which utilizes the three-dimensional structure of the target protein, is another common approach. This method involves docking large numbers of compounds into the target's binding site to predict their binding affinity and orientation. A structure-based virtual screening protocol using e-pharmacophore models and docking identified nine compounds from a database of 2.84 million, leading to the discovery of a thieno[3,2-c]quinolin-4(5H)-one derivative as a novel, ATP non-competitive CDK5/p25 inhibitor. nih.gov
In the context of infectious diseases, iterative screening of commercially available compounds against Mycobacterium smegmatis identified a thieno[2,3-d]pyrimidine-4-amine, which, through structure-activity relationship (SAR) studies, led to more potent analogues against Mycobacterium tuberculosis. nih.gov This initial hit discovery paved the way for exploring the related this compound scaffold, which was found to inhibit cytochrome bd oxidase in mycobacteria. nih.gov
The table below summarizes examples of hit compounds identified through screening processes that feature the thieno[3,2-d]pyrimidine or closely related scaffolds.
Table 1: Examples of Hits Identified Through Screening Featuring Thienopyrimidine Scaffolds
| Scaffold/Hit Compound | Target | Screening Method | Key Findings | Reference(s) |
|---|---|---|---|---|
| Thieno[3,2-d]pyrimidine (7) | Mycobacterium tuberculosis Cytochrome bd oxidase | ATP depletion assay | Identified as an inhibitor of Cyt-bd, leading to SAR exploration. | nih.gov |
| Methoxy[l]benzothieno [2,3-c]quinolin-6(5H)-one | Tankyrase | Pharmacophore screening | Identified as a nicotinamide mimetic; scaffold hopping led to a benzo researchgate.netnih.govthieno[3,2-d]pyrimidin-4-one chemotype. | researchgate.net |
| Thieno[3,2-c]quinolin-4(5H)-one (10) | Cyclin-dependent kinase 5 (CDK5)/p25 | Structure-based virtual screening (e-pharmacophore and docking) | Identified as a novel, selective, and ATP non-competitive inhibitor. | nih.gov |
Computational Approaches in Rational Drug Design (Structure-Based and Ligand-Based)
Following hit identification, computational methods play a crucial role in the rational design of more potent and selective analogues. These approaches are broadly categorized as structure-based drug design (SBDD) and ligand-based drug design (LBDD).
Structure-Based Drug Design (SBDD)
SBDD relies on the known 3D structure of the biological target, obtained through methods like X-ray crystallography or NMR spectroscopy. Molecular docking is a cornerstone of SBDD, used to predict the binding mode of a ligand within the target's active site and estimate the strength of the interaction. researchgate.net This information guides the design of new derivatives with improved binding affinity and selectivity.
For example, in the development of phosphodiesterase 7 (PDE7) inhibitors, docking studies were performed using the crystal structure of the PDE7A catalytic site (PDB ID: 1ZKL). acs.org The substructure of 2-amino-3-methylthieno[3,2-d]pyrimidin-4(3H)-one was docked to generate a model that revealed available space for substituents, guiding the exploration of the structure-activity relationship (SAR) at different positions of the thienopyrimidine core. acs.org Similarly, docking calculations were used to explore the binding mode of thieno[3,2-d]pyrimidin-4(3H)-one derivatives at the catalytic site of PDE4B (PDB code: 3GWT) to understand selectivity. rsc.org
In the pursuit of anticancer agents, molecular docking has been used to predict the mechanism of action for thieno[2,3-d] researchgate.netnih.govrsc.orgtriazolo[1,5-a]pyrimidine derivatives, with promising compounds evaluated against EGFR and PI3K. mdpi.comnih.gov Likewise, docking of pyrido[3',2':4,5]this compound derivatives into the ATP-binding site of EGFR helped rationalize their inhibitory activity. nih.gov The binding modes of synthesized thieno[3,2-d]pyrimidine amino derivatives have been studied to predict their potential as anti-inflammatory and anticancer agents. researchgate.net
Ligand-Based Drug Design (LBDD)
LBDD methods are employed when the 3D structure of the target is unknown. These techniques rely on the analysis of a set of molecules known to be active against the target to derive a model that explains their biological activity.
Quantitative Structure-Activity Relationship (QSAR) is a prominent LBDD method. 2D-QSAR models correlate biological activity with physicochemical properties or topological descriptors. benthamdirect.com 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by analyzing the 3D steric and electrostatic fields of a set of aligned molecules. rsc.org
A comprehensive 3D-QSAR study was conducted on a series of thieno[3,2-d]pyrimidin-4(3H)-one derivatives as PDE7 inhibitors. rsc.org Both CoMFA and CoMSIA calculations were used to elucidate the pharmacophore features responsible for potency and selectivity over PDE4B. rsc.org The resulting statistical models were robust enough to predict the activity of new analogues before their synthesis. rsc.org Another QSAR study on thieno[3,2-d]pyrimidines as cholesterol inhibitors revealed that steric and electrostatic effects were primary determinants of binding affinity and identified key descriptors for activity. benthamdirect.com
The table below provides examples of thieno[3,2-d]pyrimidine derivatives whose design was guided by computational approaches.
Table 2: Examples of Rationally Designed Thieno[3,2-d]pyrimidine Derivatives
| Compound | Target/Activity | Computational Approach | Key Finding/Improvement | Reference(s) |
|---|---|---|---|---|
| N-(4-(tert-butyl)phenethyl) this compound (19) | M. tuberculosis Cytochrome bd oxidase inhibitor | Structure-Guided Generation / SAR | Identified as the most active compound in a series with improved potency (IC50 values from 6 to 18 μM). | nih.gov |
| 2-Butyl-4-cyclohexylaminothieno [3,2-d]pyrimidine (33) | Phosphodiesterase 4 (PDE4) inhibitor | Pharmacophore modeling | Showed an improved PDE4/[3H]rolipram binding ratio and good cell penetration. | acs.org |
| Pyrido[3',2':4,5]thieno [3,2-d]pyrimidin-4-amine derivative (5a) | EGFR Tyrosine Kinase inhibitor | Congener design, Docking | Exhibited potent and selective inhibitory activity against EGFR with an IC50 of 36.7 nM. | nih.gov |
Future Directions and Emerging Research Areas
Development of Novel Thieno[3,2-d]pyrimidin-4-amine Chemotypes
The core thieno[3,2-d]pyrimidine (B1254671) structure serves as a versatile template for generating novel chemotypes with tailored biological activities. Researchers are actively exploring structural modifications to discover compounds with enhanced potency and selectivity for various biological targets.
Key developments include:
Tricyclic Derivatives: A novel series of tricyclic pyrido[3',2':4,5]this compound derivatives has been designed and synthesized. nih.gov These compounds were developed as potential ATP-competitive inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. nih.gov
Carboxamide Derivatives: Researchers have identified a new class of sirtuin inhibitors based on a thieno[3,2-d]pyrimidine-6-carboxamide scaffold. acs.org These compounds emerged from screening using Encoded Library Technology (ELT) and represent potent pan-inhibitors of SIRT1, SIRT2, and SIRT3. acs.org The thieno[3,2-d]pyrimidine-6-carboxamide core was found to be critical for the inhibitory function. acs.org
2-Pyridyl Derivatives: In the search for treatments for the neglected tropical disease Buruli ulcer, caused by Mycobacterium ulcerans, screening efforts identified 2-(6-methylpyridin-2-yl)-N-(pyrimidin-4-yl)this compound (MMV688122) as a novel anti-mycobacterial chemotype. biorxiv.orgresearchgate.net Subsequent structure-activity relationship (SAR) studies led to the synthesis of analogues with improved potency. biorxiv.orgresearchgate.net
Table 1: Examples of Novel this compound Chemotypes and Their Targets
| Novel Chemotype | Biological Target(s) | Key Research Finding |
|---|---|---|
| N-(4,6-dimethylthieno[2,3-b]pyridine)-7,9-dimethylpyrido[3',2':4,5]this compound (9d) | VEGFR-2/KDR | Exhibited the most potent and selective inhibitory activity against VEGFR-2 with an IC50 value of 2.6 μM. nih.gov |
| Thieno[3,2-d]pyrimidine-6-carboxamides | SIRT1, SIRT2, SIRT3 | Identified as a new class of potent, low nanomolar, pan-SIRT1/2/3 inhibitors. acs.org |
| 2-(4-methylpyridin-2-yl)-N-(pyrimidin-4-yl)this compound (MMV1578877) | Mycobacterium ulcerans | Identified as the most potent analogue against M. ulcerans with submicromolar activity and no cytotoxicity up to 100 µM in human fibroblasts. biorxiv.orgresearchgate.net |
| N-(4-(tert-butyl)phenethyl)this compound (19) | Mycobacterium tuberculosis Cytochrome bd oxidase | The most active compound from an initial SAR study, with ATP IC50 values from 6 to 18 μM against multiple mycobacterial strains. nih.govnih.govresearchgate.net |
Optimization for Improved Metabolic Stability
A significant hurdle in drug development is ensuring that a potent compound has a favorable pharmacokinetic profile, including metabolic stability. A compound that is rapidly metabolized in the body will have poor bioavailability and may not reach its therapeutic target in sufficient concentrations. Future research is focused on rationally designing this compound derivatives that are more resistant to metabolic breakdown.
Strategies and findings include:
Fluorine Incorporation: In the development of selective Cyclin-dependent kinase 7 (CDK7) inhibitors, researchers found that incorporating a fluorine atom into a piperidine (B6355638) ring attached to the thieno[3,2-d]pyrimidine core significantly enhanced metabolic stability. nih.gov This modification led to the identification of a lead compound with strong efficacy in a mouse cancer model. nih.gov
Scaffold Hopping: In the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a thienopyrimidine-based compound with high potency but low in vivo efficacy prompted a pharmacokinetic-driven optimization. researchgate.net Replacing the thieno[3,2-d]pyrimidine scaffold with a pyrrolopyrimidine core led to a significant improvement in metabolic stability (from 4% to 65% of the compound remaining after incubation). researchgate.net
SAR-Guided Optimization: For the anti-Buruli ulcer agent MMV688122, a synthesized analogue, MMV1578877, was found to have better metabolic stability, highlighting that SAR studies can successfully guide optimization efforts. biorxiv.orgresearchgate.net However, further improvements are still considered necessary for in vivo testing. biorxiv.orgresearchgate.net
Investigation in Real-World Clinical Isolates
While initial drug discovery often relies on laboratory-adapted strains of pathogens, it is crucial to validate the efficacy of new compounds against real-world clinical isolates. These isolates often exhibit greater genetic diversity and may possess resistance mechanisms not present in lab strains. A key future direction is the expanded testing of promising this compound derivatives against these more challenging isolates.
Recent research has begun to address this:
Mycobacterium tuberculosis: Thieno[3,2-d]pyrimidin-4-amines have been evaluated for their ability to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis. nih.govnih.gov These studies included not only the standard lab strain H37Rv but also a clinical isolate, N0145. nih.govnih.govresearchgate.net Interestingly, the derivatives were significantly more potent against the N0145 clinical isolate than the H37Rv lab strain. nih.govnih.govresearchgate.net For instance, the IC50 values for most compounds were in the 9–52 μM range against N0145, compared to 24 to >100 μM against H37Rv. nih.govnih.gov This difference may be due to higher expression of the target enzyme in the lab-adapted strain. nih.govnih.govresearchgate.net
Mycobacterium ulcerans: For the novel chemotype developed to treat Buruli ulcer, researchers have explicitly stated that further testing in real-world M. ulcerans clinical isolates is a required next step before advancing to in vivo models. biorxiv.orgresearchgate.net
Clostridium difficile: A series of thieno[3,2-d]pyrimidine-4-one derivatives were tested against clinical isolates of C. difficile, leading to the identification of a lead compound with an MIC of 3-6 µM. researchgate.net
Table 2: Activity of Thieno[3,2-d]pyrimidin-4-amines against Mycobacterial Strains
| Compound | M. bovis BCG (ATP IC50, µM) | M. tuberculosis H37Rv (ATP IC50, µM) | M. tuberculosis N0145 Clinical Isolate (ATP IC50, µM) |
|---|---|---|---|
| 19 | 6.2 | 18 | 7.3 |
| 7 | 33 | >100 | 52 |
Data is for assays conducted in the presence of Q203 to isolate the activity of the cytochrome bd oxidase inhibitor. nih.gov
Further Metabolite Identification
Understanding how a drug candidate is metabolized is critical for predicting its efficacy, safety, and potential drug-drug interactions. Identifying the specific metabolites of this compound derivatives is an essential step in their preclinical development. This area of research is crucial for guiding the next cycle of chemical optimization. For several promising this compound series, including those targeting M. ulcerans, researchers have noted that further metabolite identification is a key future task that, combined with SAR data, will guide the optimization of the chemotype to enable in vivo testing. biorxiv.orgresearchgate.net
Exploration of New Biological Targets and Therapeutic Applications
The chemical versatility of the this compound scaffold allows it to interact with a diverse range of biological macromolecules, opening up numerous therapeutic possibilities. While early research has established its potential in several areas, emerging studies continue to uncover new targets and applications.
Emerging targets and applications include:
Dual Kinase Inhibition: An intensive SAR study led to the identification of a thieno[3,2-d]pyrimidine derivative (compound 26) as a potent dual inhibitor of Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3). bktimes.net This compound demonstrated remarkable activity against drug-resistant FLT3 mutants and showed efficacy in mouse models of both invasive breast cancer and acute myeloid leukemia (AML). bktimes.net
Sirtuin Inhibition: A novel class of thieno[3,2-d]pyrimidine-6-carboxamides was discovered to be potent pan-inhibitors of SIRT1, SIRT2, and SIRT3. acs.org These sirtuins are involved in a wide range of cellular processes, and potent inhibitors are valuable research tools for elucidating their biological functions. acs.org
Phosphodiesterase 7 (PDE7) Inhibition: Screening of chemical libraries identified thieno[3,2-d]pyrimidin-4(3H)-one compounds as novel and potent inhibitors of PDE7. acs.org PDE7 is a target for inflammatory diseases, and further optimization of these hits could lead to new therapeutic agents. acs.org
Antimicrobial Applications: Beyond tuberculosis, derivatives are being explored as inhibitors of Clostridium difficile and as general antibacterial agents. researchgate.nettandfonline.com
Advancements in Synthetic Methodologies for Enhanced Efficiency
The ability to rapidly and efficiently synthesize libraries of this compound analogues is fundamental to advancing the field. Modern synthetic chemistry aims to develop methodologies that are not only high-yielding but also more environmentally friendly and amenable to creating diverse molecular structures.
Recent advancements include:
Microwave-Assisted Synthesis: An efficient and ecocompatible methodology has been developed for the synthesis of N-Arylbenzo[b]this compound analogues using a microwave-assisted Dimroth rearrangement. researchgate.net This approach is particularly useful for reactions that traditionally require harsh conditions or long reaction times. researchgate.net
One-Step Condensation: 2-Aminothieno[3,2-d]pyrimidin-4-ones can be synthesized in a single step through the condensation of 3-amino(benzo)thiophene carboxylate with chloroformamidine (B3279071) hydrochloride. researchgate.net
Multi-component Reactions: The core structure can be accessed via multi-component reactions, such as a catalytic four-component reaction combining ketones, ethyl cyanoacetate, sulfur, and formamide, which offers high efficiency and purity. smolecule.com
Versatile Synthons: 3-Amino-4-cyano-2-thiophenecarboxamides have been utilized as versatile starting materials (synthons) for the preparation of various thieno[3,2-d]pyrimidine derivatives, including thieno[3,2-d]pyrimidin-4-ones and thieno[3,2-d]pyrimidine-2,4-diones. researchgate.net
Q & A
Q. What are the foundational synthetic routes for Thieno[3,2-d]pyrimidin-4-amine derivatives?
The Niementowski reaction is a classical method, where 2-amino-3-thiophenecarboxylates or carboxamides are condensed with formamide or urea under high temperatures (200°C) to form the pyrimidine ring . Alternatively, the Gewald reaction enables the synthesis of 2-aminothiophene precursors via a one-pot reaction of ketones/aldehydes, activated nitriles, and sulfur, followed by cyclization to the pyrimidine core . These methods often yield derivatives with substituents at positions 2, 4, and 6, which are critical for further functionalization.
Q. How are this compound derivatives characterized structurally?
Key techniques include:
- 1H/13C NMR : Proton signals for thiophene (δ 6.5–8.5 ppm) and pyrimidine (δ 8.0–9.5 ppm) moieties help confirm regiochemistry .
- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]+) are used to verify molecular weights, with fragmentation patterns aiding in substituent identification .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are matched with theoretical values (e.g., C: 58.74%, H: 4.58%, N: 14.51% for 5-(3,4-dimethoxyphenyl) derivatives) .
Q. What basic biological assays are used to screen this compound derivatives?
- Enzyme inhibition : Dihydrofolate reductase (DHFR) inhibition is tested via spectrophotometric assays measuring NADPH oxidation at 340 nm .
- Antimicrobial activity : Minimum inhibitory concentration (MIC) is determined using broth microdilution against bacterial/fungal strains .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the efficiency of this compound synthesis?
Microwave irradiation accelerates the Dimroth rearrangement in N-aryl derivatives, reducing reaction times from hours to minutes (e.g., 10–15 minutes at 150°C) and improving yields (70–90% vs. 30–50% conventionally) . This method is particularly effective for introducing aryl groups at position 4 via condensation with aromatic amines .
Q. What strategies resolve contradictory data in kinase inhibition studies of this compound analogs?
Discrepancies in IC50 values (e.g., VEGFR-2 inhibition ranging from nM to μM) may arise from assay conditions (e.g., ATP concentration) or cellular vs. enzymatic contexts. To address this:
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of enzymatic activity .
- Perform kinase profiling panels (e.g., against CDK5, CK1δ/ε) to identify off-target effects that may skew results .
Q. How do substituents at position 6 influence selectivity for VEGFR-2 inhibition?
- Ethynyl groups : 6-Ethynyl derivatives (e.g., 6-ethynyl-N-(3-chloro-4-fluorophenyl) analogs) enhance covalent binding to ErbB kinases via Michael addition, with IC50 values <100 nM .
- Halogen substituents : 6-Bromo or 6-iodo groups improve hydrophobic interactions in the kinase ATP-binding pocket, as shown in molecular docking studies .
Q. What methodologies are used to optimize the pharmacokinetic properties of this compound derivatives?
- LogP modulation : Introduction of methoxy or pyrrolidinylsulfonyl groups reduces hydrophobicity (e.g., logP from 3.5 to 2.1) to enhance solubility .
- Metabolic stability : Incubation with human liver microsomes (HLMs) identifies metabolic hotspots; fluorination at position 5 reduces CYP450-mediated degradation .
Data Contradiction Analysis
Q. Why do some this compound derivatives show divergent activity in enzymatic vs. cellular assays?
For example, compounds with high DHFR inhibition (IC50 < 10 nM) may fail in cell-based assays due to poor membrane permeability. Solutions include:
- Prodrug strategies : Acetylation of the 4-amine group improves cellular uptake, with hydrolysis restoring activity intracellularly .
- PAMPA assay : Measure passive permeability to prioritize compounds with >5 × 10⁻⁶ cm/s permeability .
Methodological Resources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
